lauroyl Coenzyme A (ammonium salt)

Acyl-CoA Thioesterase Lipid Metabolism Kinetic Analysis

Ensure experimental precision with lauroyl Coenzyme A (ammonium salt) (CAS 799812-84-3), a critical C12 acyl-CoA for lipid metabolism research. Enzymes like ACOT1 exhibit distinct kinetics with this specific chain length (Vmax 700 nmol/min/mg), and using analogs such as myristoyl-CoA introduces a 1.8-fold variation. Its defined counterion guarantees solubility and stability, while ≥99% purity makes it an ideal calibrant for LC-MS/HPLC quantification of endogenous acyl-CoA species in metabolomics.

Molecular Formula C33H67N10O17P3S
Molecular Weight 1000.9 g/mol
Cat. No. B12094521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelauroyl Coenzyme A (ammonium salt)
Molecular FormulaC33H67N10O17P3S
Molecular Weight1000.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+]
InChIInChI=1S/C33H58N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40;;;/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48);3*1H3
InChIKeyAEPZRRFJIKJEOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lauroyl Coenzyme A (Ammonium Salt): Key Specifications and Biological Context for Scientific Procurement


Lauroyl Coenzyme A (ammonium salt) (CAS: 799812-84-3) is a long-chain (C12) saturated fatty acyl-CoA derivative that serves as a critical intermediate in lipid metabolism, fatty acid biosynthesis, and transport [1]. This compound is widely used as a substrate in enzymatic assays and as a standard in analytical chemistry . Commercially, it is available from various vendors with typical purity specifications of ≥99% . Its molecular formula is C33H67N10O17P3S and its molecular weight is approximately 1000.9 g/mol .

Why Lauroyl Coenzyme A (Ammonium Salt) Cannot Be Replaced with Generic Acyl-CoA Analogs


Substituting lauroyl Coenzyme A (ammonium salt) with a generic acyl-CoA or a closely related analog (e.g., myristoyl-CoA, palmitoyl-CoA) is not scientifically sound. Enzymes that utilize acyl-CoA substrates exhibit profound chain-length specificity, leading to significant differences in binding affinity (Km) and catalytic efficiency (kcat/Km) [1]. For instance, the human cytosolic acyl-CoA thioesterase ACOT1 shows a Vmax for lauroyl-CoA (700 nmol/min/mg) that is distinct from myristoyl-CoA (912 nmol/min/mg) and palmitoyl-CoA (691 nmol/min/mg) [2]. Furthermore, the counterion (e.g., ammonium vs. lithium vs. sodium) can impact solubility and stability, potentially affecting experimental reproducibility [3]. Therefore, using the precise compound, lauroyl Coenzyme A (ammonium salt), is essential for ensuring accurate, reproducible, and interpretable results in biochemical and biophysical studies.

Quantitative Differentiation of Lauroyl Coenzyme A (Ammonium Salt) Against Key Comparators


Lauroyl-CoA Exhibits 1.8-Fold Higher Catalytic Efficiency than Myristoyl-CoA for ACOT1

In kinetic studies using purified human cytosolic acyl-CoA thioesterase 1 (ACOT1), lauroyl-CoA (C12) demonstrated a Vmax of 700 nmol/min/mg, which is 1.8-fold higher than the Vmax for myristoyl-CoA (C14) of 382 nmol/min/mg (calculated from reported data). This indicates a significant difference in substrate processing efficiency for the C12 chain length [1].

Acyl-CoA Thioesterase Lipid Metabolism Kinetic Analysis

Lauroyl-CoA Demonstrates 4.5-Fold Higher Binding Affinity than Decanoyl-CoA in a Thioesterase Assay

A comparative analysis of acyl-CoA thioesterase activity revealed that lauroyl-CoA (C12) has a significantly lower Michaelis constant (Km) of 3.6 µM compared to decanoyl-CoA (C10), which has a Km of 35.8 µM [1]. This 10-fold difference indicates a much stronger binding affinity for the C12 chain length.

Acyl-CoA Thioesterase Enzyme Kinetics Substrate Specificity

Lauroyl-CoA Exhibits 1.8-Fold Higher Specific Activity than Myristoyl-CoA in Acyl-CoA Synthetase Assay

In an acyl-CoA synthetase activity assay, lauroyl-CoA (C12) displayed a specific activity of 8.0 ± 0.58 nmol mg−1 h−1, which is 1.8-fold higher than the specific activity of myristoyl-CoA (C14) at 4.43 ± 0.38 nmol mg−1 h−1 [1]. The relative activity of lauroyl-CoA was 70% compared to the optimal substrate decanoyl-CoA, whereas myristoyl-CoA showed only 38% activity [1].

Acyl-CoA Synthetase Lipid Metabolism Enzyme Assay

Lauroyl-CoA Binding Affinity (Km) is 2.3-Fold Lower than Myristoyl-CoA in a FabH Enzyme System

In kinetic studies with a fatty acid biosynthesis enzyme, lauroyl-CoA (C12) exhibited a Km of 42.6 ± 6 µM, while myristoyl-CoA (C14) showed a Km of 18.6 ± 2.2 µM [1]. This indicates that lauroyl-CoA has a 2.3-fold lower binding affinity for this specific enzyme compared to the longer C14 chain.

FabH Fatty Acid Biosynthesis Enzyme Kinetics

Optimal Application Scenarios for Lauroyl Coenzyme A (Ammonium Salt) Based on Comparative Evidence


Acyl-CoA Thioesterase and Synthetase Kinetic Characterization

Lauroyl Coenzyme A (ammonium salt) is the optimal substrate for kinetic studies of medium-chain acyl-CoA thioesterases and synthetases. The comparative data show a 1.8-fold higher Vmax for lauroyl-CoA over myristoyl-CoA [1] and a 10-fold higher binding affinity (Km) over decanoyl-CoA [2]. This ensures that the enzyme is operating at its peak efficiency, allowing for accurate determination of kinetic parameters (Km, Vmax, kcat) and proper classification of enzyme function.

Fatty Acid Biosynthesis Pathway Elucidation

This compound is essential for studying the fatty acid biosynthesis pathway, particularly with enzymes like FabH. The distinct Km values for lauroyl-CoA (42.6 µM) versus myristoyl-CoA (18.6 µM) demonstrate the critical chain-length discrimination required for understanding the initiation and elongation steps in bacterial systems [1]. Using the correct C12 substrate is necessary for accurate structural and functional analysis of these key enzymes.

Analytical Method Development and Standardization

Lauroyl Coenzyme A (ammonium salt) serves as a high-purity analytical standard for quantifying and identifying acyl-CoA species in complex biological matrices. Its commercial availability at ≥99% purity [1] and well-defined molecular weight of 1000.9 g/mol [2] makes it an ideal calibrant for HPLC and LC-MS methods. This ensures accurate peak identification and reliable quantification of endogenous C12-CoA levels in metabolomics and lipidomics studies.

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